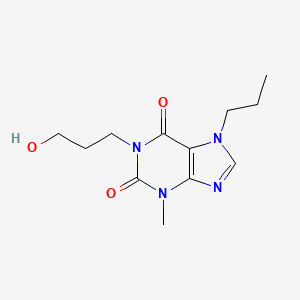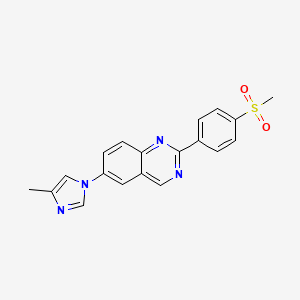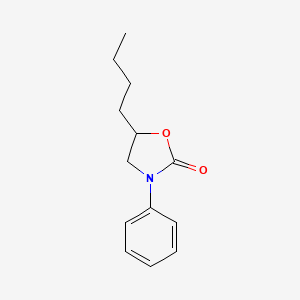
N6-Methyladenosine-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Methyladenosine-13C is a labeled isotope of N6-Methyladenosine, a prevalent RNA modification found in eukaryotic cells. This compound is used extensively in scientific research to study RNA modifications and their effects on various biological processes. The incorporation of the carbon-13 isotope allows for more precise tracking and analysis in experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C typically involves the methylation of adenosine at the N6 position, followed by the incorporation of the carbon-13 isotope. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N6-Methyladenosine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group at the N6 position is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-hydroperoxymethyladenosine, while reduction could produce N6-methyladenosine alcohol derivatives.
Applications De Recherche Scientifique
N6-Methyladenosine-13C has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of RNA modifications.
Biology: Helps in understanding the role of RNA modifications in gene expression, RNA stability, and protein translation.
Medicine: Investigated for its potential role in disease mechanisms, including cancer and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
Mécanisme D'action
N6-Methyladenosine-13C exerts its effects by modifying RNA molecules at the N6 position of adenosine. This modification can influence RNA stability, splicing, and translation by altering the interaction of RNA with various proteins and enzymes. The molecular targets include RNA-binding proteins and methyltransferases, which recognize and bind to the modified RNA, thereby regulating its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine: The non-labeled version of the compound.
N6-Methyladenosine-13C3: Another labeled isotope with three carbon-13 atoms.
N6-Hydroperoxymethyladenosine: An oxidation product of N6-Methyladenosine.
Uniqueness
N6-Methyladenosine-13C is unique due to the incorporation of the carbon-13 isotope, which allows for more precise tracking and analysis in experimental studies. This makes it particularly valuable in research settings where detailed understanding of RNA modifications is required.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1 |
Clé InChI |
VQAYFKKCNSOZKM-KGEFGKJUSA-N |
SMILES isomérique |
[13CH3]NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)




![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)



